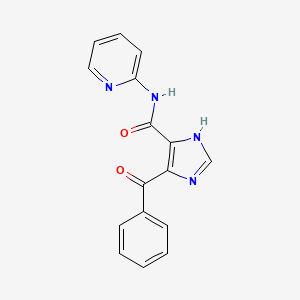

4-benzoyl-N-(pyridin-2-yl)-1H-imidazole-5-carboxamide

Descripción

Propiedades

IUPAC Name |

4-benzoyl-N-pyridin-2-yl-1H-imidazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N4O2/c21-15(11-6-2-1-3-7-11)13-14(19-10-18-13)16(22)20-12-8-4-5-9-17-12/h1-10H,(H,18,19)(H,17,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWEAHMYQJKXLML-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=C(NC=N2)C(=O)NC3=CC=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101229533 | |

| Record name | 4-Benzoyl-N-2-pyridinyl-1H-imidazole-5-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101229533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

355814-08-3 | |

| Record name | 4-Benzoyl-N-2-pyridinyl-1H-imidazole-5-carboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=355814-08-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Benzoyl-N-2-pyridinyl-1H-imidazole-5-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101229533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-benzoyl-N-(pyridin-2-yl)-1H-imidazole-5-carboxamide typically involves the following steps:

Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines.

Introduction of the Benzoyl Group: The benzoyl group is introduced via Friedel-Crafts acylation using benzoyl chloride and a Lewis acid catalyst such as aluminum chloride.

Attachment of the Pyridinyl Group: The pyridinyl group is attached through a nucleophilic substitution reaction, where the imidazole ring acts as a nucleophile.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the above synthetic routes to increase yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as recrystallization and chromatography.

Análisis De Reacciones Químicas

Ritter-Type Cyclization for Imidazole Ring Formation

The imidazole core can be constructed via Ritter-type reactions using benzylic alcohols and nitriles:

Table 2: Substrate Scope and Yields in Ritter-Type Reactions

| Substrate (Nitrile) | Product | Yield |

|---|---|---|

| Benzonitrile | Imidazo[1,5-a]pyridine | 75% |

| Naphthalenenitrile | Imidazo[1,5-a]pyridine | 95% |

| para-Iodobenzonitrile | Imidazo[1,5-a]pyridine | 33% |

Transition-Metal-Catalyzed Functionalization

Copper-catalyzed oxidative couplings enable derivatization of the imidazole ring:

-

C–H amidation : CuBr-mediated coupling of 2-aminopyridines with aldehydes forms 3-formylimidazo[1,2-a]pyridines (90% yield) .

-

Iodination : CuI/I₂ systems facilitate oxidative iodination at the C2 position of imidazo[1,5-a]pyridines .

Mechanistic Highlights :

-

Radical intermediates (e.g., iminyl radicals) participate in bond formation .

-

Aerial oxygen acts as a green oxidant in Cu(I)/Cu(II) redox cycles .

Spectroscopic Characterization

Critical data for confirming reaction products include:

-

FT-IR :

-

¹³C-NMR :

Theoretical Insights into Reaction Mechanisms

Computational studies (AM1, RHF/STO-3G) reveal:

-

Charge redistribution during nucleophilic attack:

-

Bond length changes :

Derivatization Potential

The compound’s functional groups enable further modifications:

-

Benzoyl group : Susceptible to nucleophilic aromatic substitution or reduction.

-

Carboxamide : Hydrolysis to carboxylic acid or reaction with Grignard reagents.

-

Pyridine nitrogen : Coordination with metal catalysts or alkylation.

Aplicaciones Científicas De Investigación

Chemistry

4-benzoyl-N-(pyridin-2-yl)-1H-imidazole-5-carboxamide serves as a crucial building block for synthesizing more complex molecules. Its unique structure allows for various chemical modifications, making it valuable in the development of new compounds with tailored properties.

Biology

The compound has been investigated for its potential as an antimicrobial agent , showing ability to inhibit bacterial growth. Preliminary studies indicate that it may possess significant activity against various pathogens, warranting further investigation into its mechanisms and efficacy.

Medicine

Research has highlighted several therapeutic potentials:

- Antiviral Activity : The compound acts as an inhibitor of the HIV-1 integrase enzyme, critical for viral replication. Studies suggest it effectively binds to the active site of this enzyme, potentially leading to new antiretroviral therapies.

- Anticancer Potential : In vitro studies reveal significant antiproliferative activity against various cancer cell lines. For instance, derivatives of this compound have shown reduced cell viability in renal cell carcinoma models, with IC50 values in the low micromolar range.

Table 1: Summary of Anticancer Activity

| Compound | Cell Line Tested | IC50 (μM) | Selectivity Index |

|---|---|---|---|

| This compound | A498 (RCC) | <10 | High |

| Similar Compounds | WM-164 (Melanoma) | >10 | Low |

The anticancer mechanism involves interactions with specific molecular targets that may lead to apoptosis or cell cycle arrest.

Industry

In industrial applications, this compound is utilized in developing new materials with specific properties such as polymers and coatings. Its chemical stability and reactivity make it suitable for various formulations.

Case Studies and Research Findings

Several studies have explored the diverse applications of this compound:

- Antiviral Studies : Modifications in the imidazole or pyridine rings have been shown to enhance antiviral efficacy against HIV, suggesting a structure-activity relationship that can guide future drug design.

- Anticancer Efficacy : In vitro assays have demonstrated promising results for derivatives exhibiting selective toxicity towards cancer cells while sparing normal cells.

- Antimicrobial Activity : Initial studies indicate potential antimicrobial properties, necessitating further investigations to elucidate effectiveness against specific pathogens.

Mecanismo De Acción

The mechanism of action of 4-benzoyl-N-(pyridin-2-yl)-1H-imidazole-5-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes or receptors involved in critical biological pathways. The compound’s structure allows it to bind to active sites, thereby modulating the activity of these targets and exerting its biological effects.

Comparación Con Compuestos Similares

Structural Analogs and Their Key Features

The following table summarizes structural analogs and their distinguishing attributes:

Key Comparative Findings

Metabolic Stability

- N-Demethylation Pathways: Analogous imidazole carboxamides, such as DIC (), undergo N-demethylation via liver microsomal enzymes, producing formaldehyde and aminoimidazole carboxamide . The target compound’s lack of methyl groups may reduce this liability, but its benzoyl group could introduce alternative oxidation pathways .

- Enzyme Induction Effects: Phenobarbital and prochlorperazine enhance N-demethylation in rats (e.g., DIC’s 14CO₂ excretion increased to 10.5% ), suggesting that similar inducers might alter the metabolism of the target compound.

Solubility and Reactivity

- Hydrazinecarbonyl Modification :

The hydrazinecarbonyl analog () exhibits higher aqueous solubility than the benzoyl derivative, albeit at the cost of reduced stability under acidic conditions . - Trifluoromethyl Oxadiazole (WNK463) : The trifluoromethyl group in WNK463 improves metabolic resistance and target selectivity, a feature absent in the target compound .

Actividad Biológica

4-Benzoyl-N-(pyridin-2-yl)-1H-imidazole-5-carboxamide is a heterocyclic compound that has attracted significant attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a benzoyl group , a pyridine moiety , and an imidazole ring , contributing to its unique chemical properties. The molecular formula is with a molecular weight of approximately 292.29 g/mol. Its structural components are essential for its interactions with biological targets, particularly in enzyme inhibition and antimicrobial activity.

Antiviral Activity

One of the most notable biological activities of this compound is its role as an inhibitor of the HIV-1 integrase enzyme . This enzyme is critical for the integration of viral DNA into the host genome, making it a significant target for antiretroviral therapy. Studies indicate that this compound effectively binds to the active site of HIV integrase, modulating interactions between the enzyme and cellular cofactors, which could provide therapeutic avenues against HIV replication.

Anticancer Potential

In addition to its antiviral properties, research has explored the anticancer potential of this compound. In vitro studies have demonstrated that it exhibits significant antiproliferative activity against various cancer cell lines. For example, compounds structurally similar to this compound have been shown to reduce cell viability in renal cell carcinoma models, with some derivatives achieving IC50 values in the low micromolar range .

Table 1: Summary of Anticancer Activity

| Compound | Cell Line Tested | IC50 (μM) | Selectivity Index |

|---|---|---|---|

| This compound | A498 (RCC) | <10 | High |

| Similar Compounds | WM-164 (Melanoma) | >10 | Low |

The mechanism of action for this compound involves its interaction with specific molecular targets. The compound's structure allows it to bind effectively to active sites on enzymes or receptors, thereby inhibiting their activity. For instance, its binding to HIV integrase prevents the integration of viral DNA into host cells, while its effects on cancer cells may involve multiple pathways leading to apoptosis or cell cycle arrest .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Antiviral Studies : Research demonstrated that modifications in the imidazole or pyridine rings can enhance antiviral efficacy against HIV, suggesting a structure-activity relationship that can guide future drug design .

- Anticancer Efficacy : In vitro assays using various cancer cell lines have shown promising results for derivatives of this compound. For example, certain analogs exhibited selective toxicity towards cancer cells while sparing normal cells, indicating potential for therapeutic use .

- Antimicrobial Activity : Preliminary studies have indicated that this compound may possess antimicrobial properties, inhibiting bacterial growth in vitro. Further investigations are required to elucidate its effectiveness against specific pathogens .

Q & A

Basic: What synthetic strategies and characterization methods are recommended for 4-benzoyl-N-(pyridin-2-yl)-1H-imidazole-5-carboxamide?

Answer:

The synthesis typically involves multi-step reactions, starting with condensation of benzoyl chloride with a pyridinyl-substituted imidazole precursor. Key steps include:

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) are preferred for imidazole ring formation due to their ability to stabilize intermediates .

- Catalysts : Copper(I) iodide or palladium catalysts may be employed for cross-coupling reactions to introduce aryl/heteroaryl groups .

- Characterization :

- NMR (¹H/¹³C) : To confirm regioselectivity of benzoyl and pyridinyl substituents. For example, the pyridin-2-yl group exhibits distinct aromatic proton splitting patterns in the 7.5–8.5 ppm range .

- Elemental analysis : Validate purity (>95%) by comparing calculated vs. experimental C, H, N values .

- HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity and stability under varying pH conditions .

Basic: How can researchers ensure structural fidelity during scale-up synthesis?

Answer:

Critical parameters include:

- Reaction monitoring : Use in-situ FTIR to track carbonyl (C=O) stretching vibrations (~1680 cm⁻¹) and imidazole ring formation (~1600 cm⁻¹) .

- Purification : Gradient column chromatography (silica gel, hexane/EtOAc) to isolate intermediates. For final products, recrystallization in ethanol/water mixtures improves yield and purity .

- Contaminant screening : Mass spectrometry (LC-MS) to detect byproducts like unreacted benzoyl chloride or hydrolyzed intermediates .

Advanced: How can computational docking studies elucidate the compound’s interaction with biological targets?

Answer:

Molecular docking protocols involve:

- Protein preparation : Retrieve target structures (e.g., kinases, receptors) from the PDB. Optimize hydrogen bonding networks using tools like AutoDock Tools .

- Ligand parameterization : Assign partial charges to the compound using semi-empirical methods (e.g., AM1). The benzoyl and pyridinyl moieties are critical for π-π stacking and hydrogen bonding .

- Validation : Compare docking poses with co-crystallized ligands (e.g., RMSD < 2.0 Å). For example, highlights that substituents at the imidazole 4-position (e.g., bromophenyl in 9c) enhance binding affinity to α-glucosidase via hydrophobic interactions .

Advanced: How to resolve contradictions in biological activity data across different assays?

Answer:

Discrepancies may arise from:

- Assay conditions : Varying pH or redox environments can alter the compound’s stability. Use LC-MS to confirm integrity post-assay .

- Target specificity : Orthogonal assays (e.g., enzymatic vs. cell-based) are recommended. For instance, if α-glucosidase inhibition is observed in vitro but not in cellular models, consider membrane permeability issues .

- Metabolite interference : Incubate the compound with liver microsomes (e.g., human CYP450 isoforms) to identify active/inactive metabolites .

Advanced: What strategies optimize structure-activity relationships (SAR) for derivatives?

Answer:

Focus on modular modifications:

- Benzoyl group : Replace with electron-withdrawing groups (e.g., nitro, trifluoromethyl) to enhance electrophilicity and target binding .

- Pyridinyl substitution : Compare pyridin-2-yl vs. pyridin-3-yl analogs; the former shows stronger hydrogen bonding with kinase ATP pockets .

- Imidazole core : Introduce methyl or ethyl groups at the 1-position to improve metabolic stability without steric hindrance .

Basic: What are the best practices for storing and handling this compound?

Answer:

- Storage : Keep in amber vials at –20°C under inert gas (argon) to prevent hydrolysis of the carboxamide group .

- Solubility : Use DMSO for stock solutions (≤10 mM), but avoid prolonged storage (>1 week) to prevent dimerization .

- Handling : Conduct stability tests (TGA/DSC) to determine decomposition temperatures (>150°C typically safe) .

Advanced: How to design experiments for assessing off-target effects in kinase inhibition studies?

Answer:

- Kinase profiling : Use broad-panel kinase assays (e.g., Eurofins KinaseProfiler) at 1 µM compound concentration.

- Counter-screening : Test against structurally similar kinases (e.g., JAK2 vs. JAK3) to identify selectivity drivers .

- Computational predictions : Apply machine learning models (e.g., DeepKinase) to prioritize kinases with conserved ATP-binding residues .

Basic: What spectroscopic techniques differentiate this compound from its regioisomers?

Answer:

- ¹H NMR : Pyridin-2-yl protons exhibit coupling (J = 5–6 Hz) between H3 and H4, absent in pyridin-3-yl analogs .

- IR spectroscopy : The carbonyl stretch (C=O) of the benzoyl group appears at 1675–1690 cm⁻¹, while imidazole C=N stretches occur at 1580–1600 cm⁻¹ .

- X-ray crystallography : Resolve ambiguity via single-crystal diffraction. demonstrates how dihedral angles between imidazole and pyridinyl planes distinguish isomers .

Advanced: How can researchers validate the compound’s mechanism of action in complex biological systems?

Answer:

- CRISPR-Cas9 knockout : Silence putative targets (e.g., specific kinases) and assess loss of compound efficacy .

- Photoaffinity labeling : Incorporate a photoreactive group (e.g., diazirine) to capture target proteins in live cells .

- SPR/BLI : Measure real-time binding kinetics (KD, kon/koff) using purified target proteins .

Advanced: What computational tools predict metabolic liabilities of this compound?

Answer:

- Software : Use Schrödinger’s ADMET Predictor or StarDrop’s P450 module to identify sites of Phase I oxidation (e.g., imidazole C4 or benzoyl para positions) .

- In silico metabolite prediction : MetaCore or GLORYx generate likely metabolites, prioritizing those with >20% likelihood for LC-MS/MS verification .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.